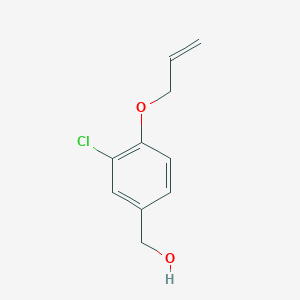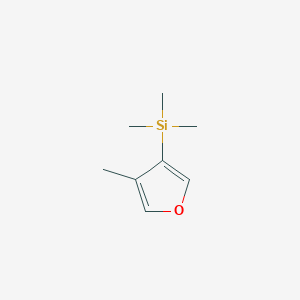
Silane, trimethyl(4-methyl-3-furanyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, trimethyl(4-methyl-3-furanyl)- is an organosilicon compound with the molecular formula C_9H_16OSi It is a derivative of silane, where the silicon atom is bonded to three methyl groups and one 4-methyl-3-furanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl(4-methyl-3-furanyl)- typically involves the reaction of trimethylchlorosilane with 4-methyl-3-furanyl lithium or Grignard reagent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
(CH3)3SiCl+4-methyl-3-furanyl-MgBr→(CH3)3Si-4-methyl-3-furanyl+MgBrCl
Industrial Production Methods
In an industrial setting, the production of Silane, trimethyl(4-methyl-3-furanyl)- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
Silane, trimethyl(4-methyl-3-furanyl)- undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding lactones.
Reduction: The compound can be reduced using hydrosilanes to form silane derivatives.
Substitution: The methyl groups on the silicon atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H_2O_2).
Reduction: Hydrosilanes such as triethylsilane (Et_3SiH) are commonly used.
Substitution: Nucleophiles like lithium aluminum hydride (LiAlH_4) and Grignard reagents are used for substitution reactions.
Major Products Formed
Oxidation: Formation of lactones and other oxygenated derivatives.
Reduction: Formation of silane derivatives with reduced functional groups.
Substitution: Formation of various substituted silanes depending on the nucleophile used.
科学研究应用
Silane, trimethyl(4-methyl-3-furanyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Medicine: Explored for its potential in developing new pharmaceuticals with improved stability and bioavailability.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
作用机制
The mechanism of action of Silane, trimethyl(4-methyl-3-furanyl)- involves its ability to form stable bonds with various substrates. The silicon atom in the compound can act as a Lewis acid, facilitating the formation of covalent bonds with nucleophiles. This property is exploited in various chemical reactions, including hydrosilylation and polymerization.
相似化合物的比较
Similar Compounds
Trimethylsilane: Similar in structure but lacks the furan ring, making it less reactive in certain applications.
Triethylsilane: Contains ethyl groups instead of methyl groups, leading to different reactivity and physical properties.
Phenyltrimethylsilane: Contains a phenyl group instead of the furan ring, resulting in different chemical behavior.
Uniqueness
Silane, trimethyl(4-methyl-3-furanyl)- is unique due to the presence of the furan ring, which imparts distinct chemical properties. This makes it more versatile in various chemical reactions and applications compared to its similar counterparts.
属性
CAS 编号 |
170651-01-1 |
|---|---|
分子式 |
C8H14OSi |
分子量 |
154.28 g/mol |
IUPAC 名称 |
trimethyl-(4-methylfuran-3-yl)silane |
InChI |
InChI=1S/C8H14OSi/c1-7-5-9-6-8(7)10(2,3)4/h5-6H,1-4H3 |
InChI 键 |
CLVIGSAHPGPOIL-UHFFFAOYSA-N |
规范 SMILES |
CC1=COC=C1[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


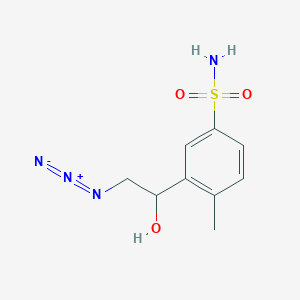

![1,3,5-Tris[(3,5-di-tert-butylphenyl)ethynyl]benzene](/img/structure/B12561098.png)
![2-[(3H-1,2-Benzodithiol-3-ylidene)amino]-2-methyl-1,3-propanediol](/img/structure/B12561105.png)
![[(S)-2-Hydroxypropyl]phosphonic acid diethyl ester](/img/structure/B12561112.png)
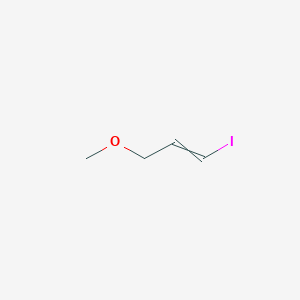
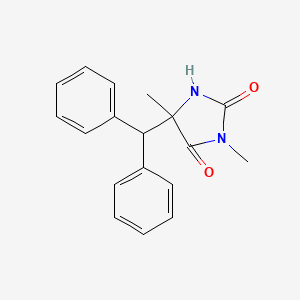
![2-[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]pyrimidin-5-yl octanoate](/img/structure/B12561116.png)
![(2R,3R)-2-[(R)-(4-methylphenyl)sulfinyl]-1-trimethylsilyloctan-3-ol](/img/structure/B12561127.png)
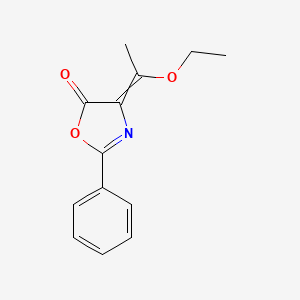
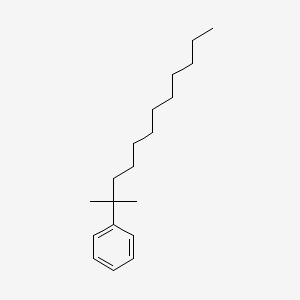
![2-(3-Fluorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B12561152.png)
![3-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2-sulfonic acid](/img/structure/B12561158.png)
